molecular formula C12H8BrNO3 B8316051 3-(6-Bromo-pyridin-3-yloxy)-benzoic acid

3-(6-Bromo-pyridin-3-yloxy)-benzoic acid

Cat. No. B8316051
M. Wt: 294.10 g/mol
InChI Key: SMBPQMHZNDVLRT-UHFFFAOYSA-N
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Patent
US08383820B2

Procedure details

Prepared from 2-bromo-5-fluoropyridine and ethyl 3-hydroxybenzoate. 1H NMR (400 MHz, DMSO-d6) δ 13.12 (br. s., 1 H), 8.28 (d, 1 H), 7.78 (d, 1 H), 7.69 (d, 1 H), 7.56 (t, 1 H), 7.48-7.54 (m, 2 H), 7.39 (dd, 1 H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[CH:4][N:3]=1.[OH:9][C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[C:13]([O:15]CC)=[O:14]>>[Br:1][C:2]1[N:3]=[CH:4][C:5]([O:9][C:10]2[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=2)[C:13]([OH:15])=[O:14])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=N1)OC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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